2-Chlorophenol
Overview
Description
2-Chlorophenol, also known as ortho-chlorophenol, is an organic compound with the chemical formula C₆H₄ClOH. It is one of three isomers of monochlorophenol and is characterized by a chlorine atom attached to the second position of the benzene ring. This compound is a colorless liquid, although commercial samples may appear yellow or amber due to impurities. It has a strong, unpleasant odor and is poorly soluble in water but soluble in organic solvents such as ethanol, diethyl ether, and benzene .
Safety and Hazards
2-Chlorophenol is harmful if swallowed, in contact with skin, or if inhaled . It is also toxic to aquatic life with long-lasting effects . It is classified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard .
Relevant Papers
Several papers have been published on this compound. For instance, a paper titled “Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective” discusses the application, chemical properties, and physical properties of this compound . Another paper titled “Radiation-induced degradation of aqueous 2–chlorophenol assisted by zeolites” explores the potential of zeolite to increase the efficiency of radiolysis treatment of aqueous organic pollutants .
Mechanism of Action
Target of Action
The primary target of 2-Chlorophenol is the Mitogen-activated protein kinase 14 (MAPK14) in humans . MAPK14 is a serine/threonine kinase that plays an essential role in the MAP kinase signal transduction pathway .
Mode of Action
It is believed that the hydroxyl -oh groups of the chlorophenol molecule bind to certain proteins on the cell membrane of bacteria, disrupting the membrane and allowing the contents of the bacterial cell to leak out . This interaction with its targets leads to changes in the cell’s function and can ultimately result in cell death.
Biochemical Pathways
The bacterial degradation of this compound occurs via either the CC pathway or the hydroquinone (HQ) pathway . In the CC pathway, this compound is first converted to 4CC by a this compound-2-monooxygenase. Further degradation of 4CC then proceeds via the modified ortho-ring cleavage or meta-ring cleavage pathway .
Pharmacokinetics
It is known that this compound is slightly soluble in water at neutral ph . The log of the octanol/water partition coefficient for this compound is 2.16 , indicating that it is somewhat lipophilic and may accumulate in fatty tissues.
Result of Action
The molecular and cellular effects of this compound’s action are primarily toxic. High exposure can cause headache, dizziness, fatigue, restlessness, muscle weakness, tremors, seizures, coma, and even death . It may also cause liver and kidney damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is a persistent environmental pollutant used in the manufacture of dyes, drugs, pesticides, and other industrial products . Its toxicity and ubiquity in the environment have drawn significant attention.
Biochemical Analysis
Biochemical Properties
2-Chlorophenol interacts with various enzymes, proteins, and other biomolecules. It is an intermediate in the polychlorination of phenol . The degradation of this compound involves the formation of 2-chlorothiophenoxy, 2-sulfydryl-3-chloro-phenyl, chlorinated thiophenoxyl diradical, 2-sulfydrylphenyl radical, and thiophenoxyl diradical .
Cellular Effects
The cytotoxic and genotoxic effects of this compound have been investigated on the root meristem cells of Allium cepa . It was found to affect root growth, mitotic index, mitotic phases, and cause chromosomal abnormalities and DNA damage .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The degradation of this compound is facilitated by the activity of degrading enzymes like oxygenase and hydrolase .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the degradation efficiency of this compound can be enhanced by 21.5–46.7% with the addition of certain bio-stimulants .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is degraded via the meta-cleavage pathway using 2,3-dioxygenase and this compound as the main intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorophenol can be synthesized through several methods. One common laboratory method involves the chlorination of phenol using tert-butyl hypochlorite in carbon tetrachloride as a solvent. The reaction mixture is heated to the boiling point of the solvent and then refluxed for two hours. The carbon tetrachloride and tert-butyl alcohol are distilled off, and the residue is fractionated to collect this compound .
Industrial Production Methods: Industrial production of this compound typically involves the direct chlorination of phenol in the presence of a catalyst. This process can be optimized to favor the formation of this compound over other isomers by controlling the reaction conditions, such as temperature and solvent polarity .
Chemical Reactions Analysis
2-Chlorophenol is a versatile compound that undergoes various chemical reactions due to the reactivity of both the hydroxyl group and the aromatic ring.
Types of Reactions:
Electrophilic Aromatic Substitution: The presence of a chlorine atom on the aromatic ring makes electrophilic substitution reactions easier.
Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions to form pyrocatechol or by ammonia to form 2-aminophenol.
Oxidation: this compound can be oxidized to form corresponding quinones.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include alkyl halides, acyl chlorides, nitric acid, sulfuric acid, and halogens.
Nucleophilic Substitution: Reagents such as sodium hydroxide and ammonia are used.
Oxidation: Oxidizing agents like hydrogen peroxide and metal catalysts are employed.
Major Products:
Electrophilic Substitution: Products include alkylated, acylated, nitrated, sulfonated, halogenated, and carboxylated derivatives.
Nucleophilic Substitution: Products include pyrocatechol and 2-aminophenol.
Oxidation: Products include quinones.
Scientific Research Applications
2-Chlorophenol has several applications in scientific research and industry:
Comparison with Similar Compounds
2-Chlorophenol is one of several chlorophenols, which include:
- 3-Chlorophenol
- 4-Chlorophenol
- 2,4-Dichlorophenol
- 2,6-Dichlorophenol
- 2,4,6-Trichlorophenol
Compared to these compounds, this compound is unique due to its specific position of the chlorine atom, which influences its reactivity and applications. For example, 4-chlorophenol is more commonly used as a precursor to hydroquinone, while 2,4,6-trichlorophenol is a more potent disinfectant .
Properties
IUPAC Name |
2-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPYQTSUDJAMAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO, Array | |
Record name | 2-CHLOROPHENOL | |
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Record name | o-CHLOROPHENOL | |
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DSSTOX Substance ID |
DTXSID5021544 | |
Record name | 2-Chlorophenol | |
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Molecular Weight |
128.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-chlorophenol appears as a colorless to amber liquid with an unpleasant, penetrating odor. Density 1.265 g / cm3. Sinks in water and slowly dissolves. Freezing point 7 °C (46 °F). Boiling point 175 °C (347 °F)., Colorless to yellow-brown liquid with an unpleasant odor; [Hawley] Sensitive to light and moisture; [CHEMINFO] Faintly yellow clear liquid with a stench; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | 2-CHLOROPHENOL | |
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Record name | 2-Chlorophenol | |
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Boiling Point |
347 to 349 °F at 760 mmHg (NTP, 1992), 174.9 °C at 760 mm Hg, 175 °C | |
Record name | 2-CHLOROPHENOL | |
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Flash Point |
147 °F (NTP, 1992), 64 °C, 64 °C (147 °F) CLOSED CUP, 64 °C c.c. | |
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Record name | 2-Chlorophenol | |
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Solubility |
10 to 50 mg/mL at 59 °F (NTP, 1992), Sol in ethanol, ethyl ether; slightly soluble in chloroform; very sol in benzene, Sol in aqueous sodium hydroxide, alcohol, ether, 2.85 PARTS SOL IN 100 PARTS WATER @ 20 °C, Freely soluble in alcohol, ether, caustic alkali solutions, For more Solubility (Complete) data for 2-CHLOROPHENOL (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 2.85 | |
Record name | 2-CHLOROPHENOL | |
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Density |
1.25 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.2634 at 20 °C/4 °C, Relative density (water = 1): 1.3 | |
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Vapor Density |
Relative vapor density (air = 1): 4.4 | |
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Vapor Pressure |
1 mmHg at 53.8 °F ; 2.2 mmHg at 68 °F (NTP, 1992), 2.53 [mmHg], 2.53 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 230 | |
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Record name | 2-Chlorophenol | |
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Mechanism of Action |
The major mode of action of chlorophenols appears to be the uncoupling of oxidative phosphorylation. The strength of the uncoupling effect is related to the degree of chlorination: PCP is the strongest inhibitor of oxidative phosphorylation, MCP the weakest. To a lesser extent, inhibition of oxidative phosphorylation is affected by the positions of the chlorine atoms on the molecule. There appears to be a relationship between chlorination and the toxicity of PCP and T4CP, although there is no clear-cut relationship between the degree of chlorination and toxicityin MCP, DCP, and the T3CP series. /chlorophenols/ | |
Record name | 2-CHLOROPHENOL | |
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Impurities |
... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/, AS A BY-PRODUCT IN PRODUCTION OF 4-CHLOROPHENOL BY DIRECT CHLORINATION OF PHENOL, The impurities include polychlorinated dibenzo-pdioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), polychlorinated phenoxyphenols, polychlorinated diphenyl ethers, polychlorinated benzenes, and polychlorinated biphenyls. Because the higher chlorinated phenols are produced at higher temperature, the contamination of the higher chlorinated phenols is greater than that of the lower chlorinated phenols. /Chlorophenols/ | |
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Color/Form |
Light amber liquid, Colorless to yellow brown liquid | |
CAS No. |
95-57-8, 25167-80-0 | |
Record name | 2-CHLOROPHENOL | |
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Record name | Phenol, 2-chloro- | |
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Record name | 2-chlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.213 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Chlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.432 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLOROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9KAV4K6BN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-CHLOROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | o-CHLOROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
48.2 °F (NTP, 1992), 9.8 °C, MP: 7 °C (ALPHA), 0 °C (BETA), 4.1 °C (GAMMA), 9.3-9.8 °C | |
Record name | 2-CHLOROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12134 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-CHLOROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1415 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | o-CHLOROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0849 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Chlorophenol has the molecular formula C₆H₅ClO and a molecular weight of 128.56 g/mol.
A: Yes, researchers frequently use Fourier transform infrared spectroscopy (FTIR) to analyze this compound. FTIR analysis reveals the presence of specific functional groups in the molecule, such as hydroxyl and aromatic C-H bonds. [] Additionally, X-ray diffraction (XRD) is used to study the structural characteristics of this compound, particularly when investigating its behavior at high pressure. []
A: Studies show that storing profenofos at 54±2°C for 3, 7, and 14 days leads to a significant degradation of profenofos and a concurrent increase in the formation of 4-bromo-2-chlorophenol, an impurity. [] This highlights the importance of controlled storage conditions for profenofos formulations.
A: Research has shown that poly(alkylene sulfide)s, particularly those with alternating spacers of varying methylene groups, display high para-regioselectivity when used as catalysts in the chlorination of this compound with sulfuryl chloride and AlCl3. [] This catalytic activity significantly enhances the yield of 2,4-dichlorophenol.
A: DFT calculations help determine thermochemical parameters for the formation of PCDD/PCDF from the oxidation of this compound. These calculations allow researchers to explore various reaction pathways and identify the most probable mechanisms for PCDD/PCDF formation. []
A: While both this compound and phenol react with hydroxyl radicals, the presence of the chlorine atom in this compound influences the reaction pathway. In alkaline conditions, the reaction of this compound with hydroxyl radicals primarily yields o-chlorinated phenoxyl radicals. In contrast, phenol under similar conditions forms different radical species. []
A: Yes, studies demonstrate that RSDA effectively removes this compound from water. The adsorption capacity of RSDA varies with the burning temperature used in its preparation. For instance, RSDA prepared at 700°C shows a higher adsorption capacity compared to that prepared at 400°C. []
A: Studies indicate that exposure of profenofos formulations to sunlight and UV light for extended periods leads to the formation of 4-bromo-2-chlorophenol, a degradation product. [] This highlights the potential environmental risks of profenofos use, particularly its persistence and breakdown into potentially harmful byproducts.
A: Several analytical techniques are used to investigate this compound degradation. High-performance liquid chromatography (HPLC) is commonly used to quantify this compound concentrations and monitor its degradation over time. [, ] Gas chromatography-mass spectrometry (GC-MS) identifies intermediate products formed during degradation. [, ] Ion chromatography (IC) quantifies chloride ion release, indicating dechlorination progress. []
A: RP-DLLME, coupled with HPLC, serves as an effective method for pre-concentrating and quantifying trace amounts of this compound in marine sediments. This technique utilizes an alkaline aqueous solution for extraction, offering a more environmentally friendly alternative to conventional organic solvents. []
A: Rice-straw derived ash (RSDA) has shown promise as a cost-effective alternative to activated carbon for removing this compound from wastewater. RSDA prepared at higher temperatures demonstrates a higher adsorption capacity for this compound due to its increased surface area and porosity. []
A: Research indicates that heavy metals, such as Ni²⁺, Cu²⁺, and Cd²⁺, can significantly inhibit the anaerobic degradation of this compound. [] Understanding the toxicity and inhibitory mechanisms of these heavy metals is crucial for optimizing bioremediation strategies for this compound-contaminated environments.
A: Yes, various bacterial species, including those belonging to the genera Pseudomonas and Bacillus, exhibit the capability to degrade this compound. [, ] The degradation efficiency varies depending on the bacterial strain, this compound concentration, and environmental factors such as pH and temperature.
A: Studies show that the interaction of gaseous this compound with Fe³⁺-saturated montmorillonite results in the formation of hydroxylated polychlorinated biphenyls, diphenyl ethers, and dibenzofurans. [] These reaction products increase the toxicity of montmorillonite particles to human lung cells, potentially leading to cell damage and adverse health effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.